Cas no 3198-07-0 (a-Ethyl Norepinephrine Hydrochloride(Mixture of Diastereomers))

a-Ethyl Norepinephrine Hydrochloride(Mixture of Diastereomers) Chemical and Physical Properties
Names and Identifiers
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- 1,2-Benzenediol,4-(2-amino-1-hydroxybutyl)-, hydrochloride (1:1)
- α-Ethyl Norepinephrine Hydrochloride (Mixture of Diastereomers)
- [1-(3,4-dihydroxyphenyl)-1-hydroxybutan-2-yl]azanium,chloride
- α-Ethyl Norepinephrine Hydrochloride (Mixture of Diastereomers)
- Butanefrine hydrochloride
- Ethylnoradrenaline hydrochloride
- Ethylnorepinephrine HCl
- Ethylnorepinephrine hydrochloride
- Ethylnorsuprarenin hydrochloride
- alpha-Ethylnorepinephrine hydrochloride
- ETHYLNOREPINEPHRINE HYDROCHLORIDE [VANDF]
- HY-B1105A
- SPECTRUM1504088
- HMS1922B13
- X94OZJ468Y
- CHEMBL1322824
- CS-4702
- (+/-)-ETHYLNOREPINEPHRINE HYDROCHLORIDE
- ETHYLNOREPINEPHRINE HYDROCHLORIDE [USP-RS]
- NCGC00095097-01
- Ethylnorepinephrine (hydrochloride)
- AKOS030255392
- FT-0668349
- Q27293709
- NCGC00095097-02
- ETHYLNORADRENALINE HYDROCHLORIDE [MART.]
- J-018584
- CCG-39070
- DTXSID40953869
- alpha -Ethylnorepinephrine Hydrochloride(Mixture of Diastereomers)
- ?-Ethyl Norepinephrine Hydrochloride
- 4-(2-amino-1-hydroxybutyl)benzene-1,2-diol hydrochloride
- alpha-Ethyl Norepinephrine Hydrochloride (Mixture of Diastereomers)
- SCHEMBL75742
- 4-(2-Amino-1-hydroxybutyl)benzene-1,2-diol--hydrogen chloride (1/1)
- ETHYLNOREPINEPHRINE HYDROCHLORIDE (200 MG)
- 1,2-Benzenediol, 4-(2-amino-1-hydroxybutyl)-, hydrochloride
- 3198-07-0
- ETHYLNOREPINEPHRINE HYDROCHLORIDE [WHO-DD]
- ETHYLNOREPINEPHRINE HYDROCHLORIDE [MI]
- a-Ethyl Norepinephrine Hydrochloride(Mixture of Diastereomers)
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- Inchi: InChI=1S/C10H15NO3/c1-2-7(11)10(14)6-3-4-8(12)9(13)5-6/h3-5,7,10,12-14H,2,11H2,1H3
- InChI Key: LENNRXOJHWNHSD-UHFFFAOYSA-N
- SMILES: CCC(C(C1C=CC(O)=C(O)C=1)O)N
Computed Properties
- Exact Mass: 233.08200
- Monoisotopic Mass: 197.105193
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _0.3
- Topological Polar Surface Area: 86.7
Experimental Properties
- Melting Point: 199-2000C (dec)
- Solubility: DMSO (Slightly), Methanol (Slightly), Water (Slightly)
- PSA: 86.71000
- LogP: 2.37080
a-Ethyl Norepinephrine Hydrochloride(Mixture of Diastereomers) Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Refrigerator
a-Ethyl Norepinephrine Hydrochloride(Mixture of Diastereomers) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E925250-10mg |
a-Ethyl Norepinephrine Hydrochloride(Mixture of Diastereomers) |
3198-07-0 | 10mg |
$ 261.00 | 2023-09-07 | ||
1PlusChem | 1P00C9X9-1mg |
Ethylnorepinephrine hydrochloride |
3198-07-0 | 1mg |
$155.00 | 2025-02-26 | ||
1PlusChem | 1P00C9X9-10mg |
Ethylnorepinephrine hydrochloride |
3198-07-0 | 10mg |
$323.00 | 2025-02-26 | ||
TRC | E925250-50mg |
a-Ethyl Norepinephrine Hydrochloride(Mixture of Diastereomers) |
3198-07-0 | 50mg |
$ 782.00 | 2023-09-07 | ||
TRC | E925250-1mg |
a-Ethyl Norepinephrine Hydrochloride(Mixture of Diastereomers) |
3198-07-0 | 1mg |
$ 63.00 | 2023-09-07 | ||
Cooke Chemical | LN4803458-1mg |
Ethylnorepinephrine(hydrochloride) |
3198-07-0 | 98% | 1mg |
RMB 960.00 | 2023-09-07 | |
A2B Chem LLC | AF71933-1mg |
ETHYLNOREPINEPHRINE HYDROCHLORIDE |
3198-07-0 | 1mg |
$1163.00 | 2024-04-20 | ||
A2B Chem LLC | AF71933-5mg |
ETHYLNOREPINEPHRINE HYDROCHLORIDE |
3198-07-0 | 5mg |
$2700.00 | 2024-04-20 | ||
1PlusChem | 1P00C9X9-50mg |
Ethylnorepinephrine hydrochloride |
3198-07-0 | 50mg |
$767.00 | 2025-02-26 |
a-Ethyl Norepinephrine Hydrochloride(Mixture of Diastereomers) Related Literature
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
Additional information on a-Ethyl Norepinephrine Hydrochloride(Mixture of Diastereomers)
Introduction to a-Ethyl Norepinephrine Hydrochloride (Mixture of Diastereomers) and CAS No. 3198-07-0
The compound a-Ethyl Norepinephrine Hydrochloride (Mixture of Diastereomers), identified by the Chemical Abstracts Service Number (CAS No.) 3198-07-0, is a significant entity in the field of pharmacology and medicinal chemistry. This mixture of diastereomers represents a nuanced approach to the study and application of norepinephrine derivatives, which are well-known for their role in the regulation of cardiovascular and neurological functions.
In recent years, there has been a growing interest in the development of selective agonists and modulators that can target specific pathways without eliciting the side effects commonly associated with non-selective agents. The diastereomeric mixture of a-Ethyl Norepinephrine Hydrochloride offers a unique opportunity to explore this complexity, as diastereomers often exhibit distinct pharmacological properties despite having similar chemical structures.
Recent research has highlighted the potential of norepinephrine derivatives in the treatment of various neurological disorders. Studies have demonstrated that selective activation of certain norepinephrine receptors can lead to improvements in cognitive function, mood regulation, and even pain management. The diastereomeric nature of a-Ethyl Norepinephrine Hydrochloride allows researchers to fine-tune the pharmacological profile of the compound, potentially leading to more effective and targeted therapies.
The synthesis and characterization of this compound have been subjects of extensive investigation. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, have been employed to elucidate the structure and purity of the diastereomeric mixture. These techniques provide critical insights into the molecular interactions that govern the pharmacological activity of the compound.
One of the key challenges in working with diastereomeric mixtures is achieving a high degree of enantiomeric purity. This is crucial because even small differences in stereochemistry can lead to significant variations in biological activity. Researchers have employed various chiral resolution techniques, including crystallization and chromatography, to separate and purify individual diastereomers. These efforts are essential for ensuring that the pharmacological studies yield reliable and reproducible results.
The therapeutic potential of a-Ethyl Norepinephrine Hydrochloride extends beyond its applications in neurological disorders. Preliminary studies suggest that it may also have utility in cardiovascular medicine, particularly in conditions where sympathetic nervous system modulation is beneficial. The ability to selectively target specific norepinephrine receptors could lead to novel treatments for hypertension, heart failure, and other cardiovascular diseases.
In addition to its therapeutic applications, a-Ethyl Norepinephrine Hydrochloride serves as an invaluable tool for basic research. Its complex pharmacological profile allows scientists to investigate the mechanisms underlying norepinephrine receptor function and signaling pathways. This research not only enhances our understanding of these pathways but also provides a foundation for the development of future drug candidates.
The future direction of research on a-Ethyl Norepinephrine Hydrochloride is likely to focus on optimizing its pharmacological properties and exploring new therapeutic applications. Advances in computational chemistry and molecular modeling are expected to play a significant role in this endeavor, enabling researchers to predict and design more effective derivatives with tailored properties.
In conclusion, a-Ethyl Norepinephrine Hydrochloride (Mixture of Diastereomers), with its CAS No. 3198-07-0, represents a promising area of investigation in pharmaceutical chemistry. Its unique diastereomeric composition offers a rich ground for exploring new therapeutic strategies and gaining deeper insights into norepinephrine receptor biology. As research continues to evolve, this compound is poised to make significant contributions to both academic research and clinical practice.
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